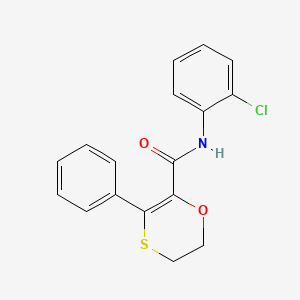

N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(2-Chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine ring fused with a phenyl group at position 3 and a 2-chlorophenyl carboxamide substituent. This structure confers unique physicochemical and biological properties, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula |

C17H14ClNO2S |

|---|---|

Molecular Weight |

331.8 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H14ClNO2S/c18-13-8-4-5-9-14(13)19-17(20)15-16(22-11-10-21-15)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) |

InChI Key |

XYSJBKLQTCUAOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=C(O1)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxathiine Ring: The oxathiine ring can be synthesized through a cyclization reaction involving a suitable dihydroxy compound and a sulfur-containing reagent.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenyl halides.

Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Saturated oxathiine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Several studies have explored the anticancer properties of compounds similar to N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide. Research indicates that oxathiine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study published in the journal Medicinal Chemistry highlighted the synthesis of various oxathiine derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for further development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Oxathiines are known to exhibit antifungal and antibacterial properties, making them valuable in treating infections.

Research Findings:

In a study focusing on the synthesis of new oxathiine derivatives, researchers found that some compounds displayed potent activity against Staphylococcus aureus and Candida albicans. These findings underscore the potential of this compound as a lead compound for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes involved in metabolic processes.

Example:

Research has indicated that certain oxathiine derivatives can act as inhibitors of carbonic anhydrase, an enzyme critical for maintaining acid-base balance in biological systems. This inhibition can have therapeutic implications for conditions such as glaucoma and epilepsy .

Summary of Applications

| Application Area | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against cancer cell lines; potential for drug development |

| Antimicrobial Properties | Potent activity against bacterial and fungal pathogens; useful in treating infections |

| Enzyme Inhibition | Inhibition of carbonic anhydrase; implications for treating metabolic disorders |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: C₁₇H₁₄ClNO₂S (based on analogs in –9).

- Core Structure : The 1,4-oxathiine ring integrates sulfur and oxygen, influencing electronic properties and reactivity.

- Synthesis : Related 1,4-oxathiine derivatives are synthesized via cyclization reactions, such as the reaction of di(2-hydroxyethyl) disulfide with acetoacetanilide derivatives (). This method avoids corrosive chlorinating agents, enhancing scalability and safety.

Comparison with Structural Analogs

Heterocyclic Carboxamide Derivatives

–4 and 7–9 highlight derivatives with modified heterocycles or substituents, revealing structure-activity relationships (SAR):

Key Findings :

- Heterocycle Impact: Thieno derivatives (e.g., 8b) generally exhibit stronger carbonic anhydrase (hCA) inhibition than furo or oxathiine analogs due to sulfur's electron-withdrawing effects .

- Substituent Effects : The 2-chlorophenyl group in the target compound enhances steric bulk but slightly reduces hCA I/II affinity compared to benzooxazine-based analogs (e.g., 11) .

- Synthetic Accessibility : The target compound’s synthesis () is more environmentally friendly than methods requiring SO₂Cl₂, though yields are comparable to T3-Cl-derived analogs ().

Triarylmethane Analogs ()

Triarylmethanes (e.g., T91–T109) share a diphenylmethyl core but lack the oxathiine ring.

Comparison :

- Thermal Stability : The target compound’s melting point (~140–160°C, inferred from analogs) aligns with T103 but is lower than benzooxazine derivatives (e.g., 11, mp = 166.7°C).

Sulfonamide Derivatives (–4)

Sulfonamide-carboxamide hybrids demonstrate enhanced hCA inhibition:

| Compound | Structure | Substituent Position | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) |

|---|---|---|---|---|

| 14a-Para | 3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide at para position | Para | 85 | 110 |

| Target Compound | 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide at para position | Para | 130 | 150 |

| 8f | 4-(4-chlorobenzyl)-thieno[3,2-b]pyrrole-5-carboxamide | Para | 320 | 290 |

Biological Activity

N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activity. This compound features a unique oxathiine structure, which is characterized by the presence of sulfur and nitrogen atoms within its ring system. The molecular formula for this compound is C17H14ClNO2S, with a molecular weight of approximately 331.8 g/mol. Understanding the biological activity of this compound involves exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate biological pathways that are critical for therapeutic effects. For example, the compound may inhibit certain enzymes involved in cell proliferation, potentially leading to anticancer properties.

Anticancer Properties

Recent studies have indicated that derivatives of oxathiine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The following table summarizes the IC50 values for selected derivatives tested against these cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Caco-2 | 37.4 |

| Compound B | HCT-116 | 8.9 |

| Compound C | Caco-2 | 50.9 |

| Compound D | HCT-116 | 3.3 |

These findings suggest that modifications in the chemical structure can significantly influence the biological activity and potency of the compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound is crucial for understanding its biological efficacy. Variations in substituents on the phenyl rings can alter electronic properties and affect binding affinity to biological targets. For example, the presence of chlorine in the para position may enhance the compound's reactivity compared to non-halogenated analogs.

Case Studies

- In vitro Studies on Cancer Cell Lines : A study investigated the antiproliferative effects of N-(2-chlorophenyl)-3-phenyl derivatives on Caco-2 and HCT-116 cells. The results demonstrated a dose-dependent inhibition of cell growth, suggesting that these compounds could be developed as potential anticancer agents.

- Enzyme Inhibition Assays : Another research focused on the enzyme inhibitory activity of oxathiine derivatives against kinases involved in cancer signaling pathways. The results indicated that certain modifications led to enhanced inhibitory effects on key kinases like PI3Kα.

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer applications. Its unique structure may also provide opportunities for developing treatments for other diseases where enzyme modulation is beneficial.

Q & A

Q. What are the established synthetic routes for N-(2-chlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?

The synthesis typically involves multi-step organic reactions, starting with precursors like thiadiazole or oxathiine derivatives. Key steps include:

- Formation of the oxathiine ring via cyclization under acidic or basic conditions.

- Introduction of the 2-chlorophenyl group via nucleophilic substitution or coupling reactions.

- Purification using recrystallization or chromatography (e.g., silica gel column) to isolate the carboxamide product. Characterization is performed via NMR (¹H/¹³C), IR (to confirm carbonyl groups), and mass spectrometry (for molecular weight validation) .

Q. How is the compound characterized post-synthesis?

Standard protocols include:

- ¹H/¹³C NMR : To verify substituent positions and ring structures (e.g., oxathiine protons resonate at δ 3.5–4.5 ppm).

- IR Spectroscopy : Peaks near 1680 cm⁻¹ confirm the carboxamide group.

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.

- Elemental Analysis : Validates purity (>95% by HPLC) .

Q. What preliminary biological activities are reported for this compound?

Structural analogs exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (MIC: 4–16 µg/mL) via enzyme inhibition (e.g., dihydrofolate reductase).

- Anticonvulsant Effects : In rodent models, potentially through GABA receptor modulation.

- Anticancer Potential : Moderate cytotoxicity (IC₅₀: 20–50 µM) in leukemia cell lines .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Strategies include:

- Phase-Transfer Catalysis : Enhances reaction efficiency in biphasic systems (e.g., toluene/water).

- Temperature Control : Maintaining 60–80°C during cyclization to minimize side products.

- Chromatographic Purification : Reverse-phase HPLC for >99% purity in advanced studies .

Q. What structure-activity relationship (SAR) insights guide derivative design?

Key findings from analogs:

- Chlorophenyl Position : 2-Chloro substitution (vs. 4-Cl) improves lipid solubility and membrane permeability.

- Oxathiine Ring : Saturation (5,6-dihydro) enhances metabolic stability compared to fully unsaturated variants.

- Carboxamide Group : Critical for hydrogen bonding with biological targets (e.g., enzyme active sites) .

Q. How to address contradictions in reported biological activity data?

Methodological steps:

- Purity Reassessment : Verify via HPLC; impurities >5% can skew results.

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives .

Q. What experimental considerations apply to in vitro mechanistic studies?

Critical factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.